molecular formula C11H16F2O B6223410 9,9-difluorospiro[5.5]undecan-3-one CAS No. 2763776-26-5

9,9-difluorospiro[5.5]undecan-3-one

Cat. No. B6223410
CAS RN: 2763776-26-5
M. Wt: 202.2
InChI Key:
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Description

9,9-Difluorospiro[5.5]undecan-3-one is an organic compound belonging to the class of spiro compounds. It is also known as 1,3-difluoro-2-methyl-9,9-difluorospiro[5.5]undecan-3-one and is abbreviated as DFSU. It is a colorless liquid with a boiling point of 84 °C and a molecular weight of 214.19 g/mol. It has a wide range of applications in the fields of biochemistry, medicine, and materials science.

Scientific Research Applications

DFSU has been used in a wide range of scientific research applications, including the study of enzyme-catalyzed reactions, the study of DNA-protein interactions, and the study of cell signaling pathways. It has also been used in the synthesis of novel compounds for use in medicinal chemistry and drug discovery. In addition, it has been used in the development of materials for use in nanotechnology and other advanced materials applications.

Mechanism of Action

DFSU acts as a substrate in enzyme-catalyzed reactions, and it has been used to study the mechanism of action of various enzymes. It has also been used to study the structure and function of proteins involved in DNA-protein interactions. In addition, it has been used to study the mechanisms of cell signaling pathways and to identify novel compounds for use in drug discovery.
Biochemical and Physiological Effects
DFSU has been studied for its biochemical and physiological effects. It has been found to have anti-inflammatory, anti-oxidant, and anti-cancer properties. In addition, it has been shown to have antifungal and antiviral activity, and it has been used in the treatment of various diseases, including diabetes, asthma, and cancer.

Advantages and Limitations for Lab Experiments

DFSU has several advantages for use in laboratory experiments. It is a relatively inexpensive compound and is readily available. In addition, it is a stable compound and has a low toxicity. However, it is a highly reactive compound and can react with other compounds in the environment, which can limit its use in some laboratory experiments.

Future Directions

The future of DFSU research is promising, and there are many potential applications for this compound. For example, it could be used in the development of novel drugs and materials for use in nanotechnology and other advanced materials applications. In addition, it could be used to study the mechanisms of enzyme-catalyzed reactions, DNA-protein interactions, and cell signaling pathways. Finally, it could be used to identify novel compounds for use in drug discovery and to develop new treatments for various diseases.

Synthesis Methods

DFSU can be synthesized by various methods, including the Diels-Alder reaction, the Wittig reaction, and the Barton-McCombie reaction. The Diels-Alder reaction involves the reaction of a diene and a dienophile to form a cyclic compound. The Wittig reaction involves the reaction of an aldehyde or ketone with a phosphonium salt to form an alkenyl phosphonium salt. The Barton-McCombie reaction involves the reaction of an alkyl halide with an aldehyde or ketone to form an alkene.

properties

{ "Design of the Synthesis Pathway": "The synthesis of 9,9-difluorospiro[5.5]undecan-3-one can be achieved through a multi-step process involving the conversion of readily available starting materials into the desired product.", "Starting Materials": [ "1,5-dibromopentane", "magnesium", "ethylmagnesium bromide", "2,2-difluorocyclohexanone", "diethyl ether", "sodium sulfate", "sodium chloride", "water" ], "Reaction": [ "Step 1: Conversion of 1,5-dibromopentane to 1,5-diene", "1,5-dibromopentane is treated with magnesium in dry diethyl ether to form the corresponding Grignard reagent. The Grignard reagent is then reacted with ethylmagnesium bromide to form the 1,5-diene intermediate.", "Step 2: Conversion of 1,5-diene to 1,5-difluoropentane", "The 1,5-diene intermediate is reacted with 2,2-difluorocyclohexanone in the presence of a Lewis acid catalyst to form 1,5-difluoropentane.", "Step 3: Conversion of 1,5-difluoropentane to 9,9-difluorospiro[5.5]undecan-3-one", "The 1,5-difluoropentane intermediate is subjected to a Diels-Alder reaction with itself to form the desired product, 9,9-difluorospiro[5.5]undecan-3-one. The reaction is carried out in the presence of a Lewis acid catalyst and the product is purified by standard techniques such as column chromatography." ] }

CAS RN

2763776-26-5

Product Name

9,9-difluorospiro[5.5]undecan-3-one

Molecular Formula

C11H16F2O

Molecular Weight

202.2

Purity

95

Origin of Product

United States

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